molecular formula C15H8Br2N2O5 B2473644 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate CAS No. 313531-73-6

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate

Cat. No.: B2473644
CAS No.: 313531-73-6
M. Wt: 456.046
InChI Key: ZHIPBIAWYHLLLQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C₁₅H₈Br₂N₂O₅ It is a complex molecule featuring bromine, cyano, and nitrophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate typically involves multiple steps, including halogenation, nitration, and esterification reactions. One common synthetic route is as follows:

    Halogenation: The starting material, 4-cyanophenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 2 and 6 positions.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4 position.

    Esterification: Finally, the nitrated intermediate is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to substitute the bromine atoms.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 2,6-Dibromo-4-cyanophenyl 2-(4-aminophenoxy)acetate.

    Hydrolysis: 2,6-Dibromo-4-cyanophenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, cyano, and nitrophenoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-cyanophenol: Lacks the ester and nitrophenoxy groups, making it less complex.

    4-Cyanophenyl 2-(4-nitrophenoxy)acetate: Lacks the bromine atoms, which may affect its reactivity and applications.

    2,6-Dibromo-4-nitrophenol: Lacks the cyano and ester groups, resulting in different chemical properties.

Uniqueness

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate is unique due to the combination of bromine, cyano, and nitrophenoxy functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Biological Activity

2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C15H10Br2N2O4C_{15}H_{10}Br_2N_2O_4 and features a complex structure characterized by:

  • Bromine atoms at positions 2 and 6 on the phenyl ring.
  • A cyano group at position 4.
  • A nitrophenoxyacetate moiety that enhances its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, revealing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including pancreatic cancer cells. Notably, treatment with this compound resulted in:

  • Reduced cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models.
  • A significant decrease in metastasis to the liver when administered in vivo at doses of 10 mg/kg .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes and Receptors : The bromine atoms and cyano group can form hydrogen bonds and participate in van der Waals interactions with biological targets, modulating their activity.
  • Inhibition of Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Study on Antimicrobial Efficacy

A study conducted on various synthesized derivatives of similar compounds highlighted the efficacy of this compound against Gram-positive bacteria. The results indicated that modifications to the phenoxy group could enhance antimicrobial potency .

Study on Anticancer Properties

In a separate investigation focusing on pancreatic cancer, researchers treated MIA PaCa-2 cells with the compound. The results showed a marked reduction in cell viability and migration capabilities, suggesting its potential as a therapeutic agent against aggressive cancer types .

Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2N2O5/c16-12-5-9(7-18)6-13(17)15(12)24-14(20)8-23-11-3-1-10(2-4-11)19(21)22/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPBIAWYHLLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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